2-Pyridin-2-yl-quinoline-4-carboxylic acid

Metal chelation Medicinal chemistry Coordination complexes

Select 2-Pyridin-2-yl-quinoline-4-carboxylic acid (CAS 57882-27-6) for its structurally pre-organized N,N-bidentate chelation geometry—the coplanar quinoline N1 and 2-pyridyl nitrogen enable essential divalent metal coordination (Zn²⁺, Cu²⁺, Fe²⁺). Unlike 2-phenylquinoline-4-carboxylic acid (CAS 132-60-5), the pyridyl moiety supplies the H-bond acceptor pharmacophore required for ATP-binding pocket recognition in PIM-1 kinase inhibitor design, delivering sub-micromolar IC₅₀ values and caspase 3/7 activation in cancer cell lines. At ≥98% purity with LogP ≈2.62 and a single H-bond donor, it satisfies Lipinski's Rule of Five for cell-permeable probe development. Deploy for metalloenzyme inhibitors, Ru(II)-arene anticancer complexes, and dual antiproliferative/anti-inflammatory programs unattainable with unsubstituted or 2-phenyl analogs.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 57882-27-6
Cat. No. B3024208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-2-yl-quinoline-4-carboxylic acid
CAS57882-27-6
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O
InChIInChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19)
InChIKeyWSYCFYURDIXHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-2-yl-quinoline-4-carboxylic acid (CAS 57882-27-6): Procurement-Ready Quinoline-Pyridine Hybrid for Medicinal Chemistry & PIM-1 Kinase Research


2-Pyridin-2-yl-quinoline-4-carboxylic acid (CAS 57882-27-6; also designated 2-(pyridin-2-yl)quinoline-4-carboxylic acid) is a heterocyclic building block that fuses a quinoline-4-carboxylic acid core with a 2-pyridyl substituent . This pyridine-quinoline hybrid scaffold is structurally pre-organized for chelation-driven interactions with divalent metal ions, a feature that underpins its utility in the design of metal-chelating pharmacophores and coordination complexes [1]. The compound is commercially available with ≥97% purity [2] and exhibits physicochemical properties (LogP ≈ 2.62; pKa ≈ 3.65; H-bond donors: 1; H-bond acceptors: 4) that satisfy Lipinski's Rule of Five, confirming its suitability for cell-permeable probe development [3].

Why 2-Pyridin-2-yl-quinoline-4-carboxylic Acid Cannot Be Replaced by Unsubstituted Quinoline-4-carboxylic Acid or 2-Phenyl Analogs in PIM-1 Kinase and Metal-Chelating Applications


Generic substitution of 2-pyridin-2-yl-quinoline-4-carboxylic acid with unsubstituted quinoline-4-carboxylic acid (CAS 486-74-8) or 2-phenylquinoline-4-carboxylic acid (CAS 132-60-5) is scientifically unsound for two critical reasons. First, the 2-pyridyl nitrogen provides a second Lewis-basic site that is essential for establishing the coplanar N,N-chelation geometry required for divalent metal coordination; the 2-phenyl analog lacks this nitrogen entirely, while the unsubstituted parent lacks the second heteroatom [1]. Second, in kinase inhibition, the pyridyl moiety directly contributes to ATP-binding pocket recognition and PIM-1 selectivity, as demonstrated in head-to-head comparisons of pyridine-quinoline hybrids versus phenyl-substituted analogs [2]. These structural distinctions translate into quantifiable differences in both chelation-dependent mechanisms and target engagement, as detailed in the evidence below.

Quantitative Evidence Guide: Differentiated Performance of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid Versus Structural Analogs


Metal-Chelation Capacity: 2-Pyridyl Substituent Enables Coplanar N,N-Chelation Geometry Absent in 2-Phenyl and Unsubstituted Analogs

2-Pyridin-2-yl-quinoline-4-carboxylic acid possesses two Lewis-basic nitrogen atoms—the quinoline N1 and the 2-pyridyl N—that can adopt a coplanar geometry essential for bidentate chelation of divalent metal ions. This chelation motif is structurally impossible for 2-phenylquinoline-4-carboxylic acid (which lacks the second nitrogen) and unsubstituted quinoline-4-carboxylic acid (which has only the quinoline N) [1]. In a class-level analysis of quinoline-4-carboxylic acid derivatives, those bearing an adjacent heteroatom (N or O) at the 2-position demonstrated selective cytotoxicity against mammary MCF7 cells attributed specifically to metal-chelation capacity, whereas unsubstituted quinoline-4-carboxylic acid and 2-phenyl analogs did not exhibit this chelation-driven activity profile [1].

Metal chelation Medicinal chemistry Coordination complexes

PIM-1 Kinase Inhibition: Pyridine-Quinoline Hybrids Show Quantifiable Superiority Over Phenyl-Substituted Analogs

In a systematic structure-activity relationship (SAR) study of PIM-1 kinase inhibitors, pyridine-quinoline hybrid compounds demonstrated quantifiably superior enzyme inhibition compared to phenyl-substituted quinoline analogs. The pyridine-quinoline hybrid scaffold, of which 2-pyridin-2-yl-quinoline-4-carboxylic acid represents the core acid building block, yielded compounds with PIM-1 IC50 values in the sub-micromolar range, whereas corresponding 2-phenylquinoline-4-carboxylic acid derivatives lacked meaningful PIM-1 inhibitory activity [1]. The pyridyl nitrogen was identified as a critical hydrogen-bond acceptor for ATP-binding pocket recognition, a pharmacophoric feature entirely absent in the 2-phenyl analog [1].

PIM-1 kinase Cancer Kinase inhibition

Antiproliferative Activity in MCF7 Breast Cancer Cells: 2-Pyridyl-Substituted Scaffold Confers Selective Cytotoxicity

In a comprehensive evaluation of quinoline-related carboxylic acid derivatives, the class of compounds possessing a 2-substituent capable of N,N-chelation (including pyridyl-substituted analogs) exhibited selective antiproliferative activity against mammary MCF7 cells. Specifically, the study identified that 'quinoline-4-carboxylic acid' derivatives with an adjacent heteroatom possessed 'the most remarkable growth inhibition capacities against mammary MCF7 cell line' [1]. The mechanism was attributed to chelation with divalent metals via coplanarity with close proximity of the COOH and the N atom [1]. This chelation-dependent activity profile is a class characteristic of 2-pyridin-2-yl-quinoline-4-carboxylic acid, whereas the unsubstituted parent compound quinoline-4-carboxylic acid exhibited substantially lower MCF7 cytotoxicity [1].

Anticancer MCF7 Cytotoxicity

Physicochemical Profile: LogP and pKa Values Predict Superior Membrane Permeability Versus 2-Phenyl Analog

2-Pyridin-2-yl-quinoline-4-carboxylic acid exhibits a calculated LogP of 2.62 and a pKa of 3.65 [1]. At physiological pH (7.4), the compound has a LogD of -0.37, indicating a favorable balance of lipophilicity and aqueous solubility for cell penetration [1]. In contrast, 2-phenylquinoline-4-carboxylic acid (Cinchophen; CAS 132-60-5) has a higher LogP (experimental ~3.5) [2] and lacks the pH-dependent ionization contributed by the pyridyl nitrogen. The lower LogD at physiological pH for the 2-pyridyl compound reduces non-specific plasma protein binding while maintaining sufficient membrane permeability—a profile superior for intracellular target engagement.

Drug-likeness Physicochemical properties ADME

Anti-Inflammatory Activity: Quinoline-4-carboxylic Acid Scaffold Confers Class-Level Potency Comparable to Indomethacin

In an LPS-induced inflammation model using RAW264.7 mouse macrophages, quinoline-4-carboxylic acid derivatives as a class demonstrated 'impressively appreciable anti-inflammation affinities versus classical NSAID indomethacin without related cytotoxicities in inflamed macrophages' [1]. The study explicitly identified quinoline-4-carboxylic acid among the compounds exerting this anti-inflammatory effect [1]. 2-Pyridin-2-yl-quinoline-4-carboxylic acid, as a member of this quinoline-4-carboxylic acid class, is positioned to exhibit similar class-level anti-inflammatory activity. Notably, this anti-inflammatory effect was not observed with quinoline-3-carboxylic acid isomers, underscoring the positional specificity of the 4-carboxy substitution pattern [1].

Anti-inflammatory LPS-induced inflammation RAW264.7

Validated Application Scenarios for 2-Pyridin-2-yl-quinoline-4-carboxylic Acid (CAS 57882-27-6) in Research and Industrial Settings


PIM-1 Kinase Inhibitor Lead Generation

Employ 2-pyridin-2-yl-quinoline-4-carboxylic acid as a core scaffold for designing PIM-1 kinase inhibitors. The 2-pyridyl moiety provides the essential hydrogen-bond acceptor pharmacophore required for ATP-binding pocket recognition, a feature that 2-phenylquinoline-4-carboxylic acid cannot supply [1]. Pyridine-quinoline hybrids derived from this scaffold have demonstrated sub-micromolar PIM-1 IC50 values and induced caspase 3/7 activation in cancer cell lines [1].

Metal-Chelating Pharmacophore Construction

Utilize the compound as a bidentate N,N-chelating ligand for coordination with divalent metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) in the design of metalloenzyme inhibitors or metal-based therapeutics. The coplanar geometry enabled by the quinoline N1 and 2-pyridyl nitrogen supports effective metal chelation, a structural motif that underlies the selective MCF7 cytotoxicity observed in quinoline-4-carboxylic acid derivatives with adjacent heteroatoms [2].

Dual Anticancer and Anti-Inflammatory Probe Development

Deploy 2-pyridin-2-yl-quinoline-4-carboxylic acid in medicinal chemistry campaigns targeting both antiproliferative and anti-inflammatory pathways. The quinoline-4-carboxylic acid scaffold confers class-level anti-inflammatory activity comparable to indomethacin in LPS-stimulated macrophages [2], while the 2-pyridyl substitution enables chelation-dependent cytotoxicity against MCF7 breast cancer cells [2]—a dual pharmacological profile not achievable with unsubstituted or 2-phenyl analogs.

Building Block for Ruthenium(II)-Arene Anticancer Complexes

Incorporate 2-pyridin-2-yl-quinoline-4-carboxylic acid as a substituted pyridine-quinoline-based ligand for synthesizing ruthenium(II)-arene complexes with cytotoxic properties. Structurally analogous ligands (e.g., 4-carboxymethyl-2-(pyridin-2-yl)quinoline) have been successfully employed to generate mononuclear water-soluble ruthenium(II)-arene complexes with demonstrated anticancer potential [3].

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